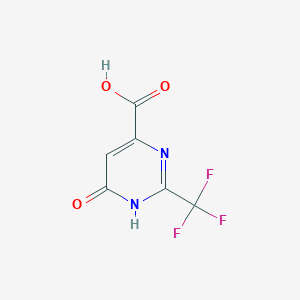
6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with trifluoroacetic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used under conditions that may include elevated temperatures and the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
- 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
- 2-oxo-4-(trifluoromethyl)pyrimidine
Uniqueness
6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. The combination of the oxo and carboxylic acid functionalities further broadens its applicability in various chemical transformations and biological studies.
Properties
CAS No. |
657-54-5 |
|---|---|
Molecular Formula |
C6H3F3N2O3 |
Molecular Weight |
208.09 g/mol |
IUPAC Name |
6-oxo-2-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)5-10-2(4(13)14)1-3(12)11-5/h1H,(H,13,14)(H,10,11,12) |
InChI Key |
IUCPUXNWJAWYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


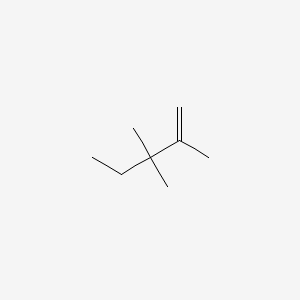
![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)


![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)
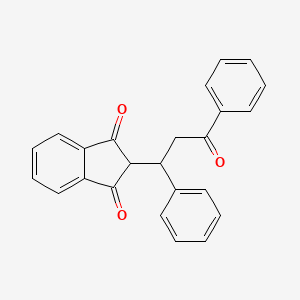
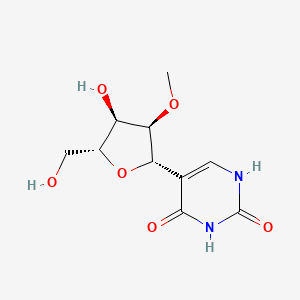
![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)


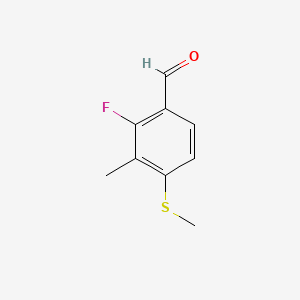

![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)
